molecular formula C10H12N4O5 B6592847 beta-Inosine CAS No. 25583-08-8

beta-Inosine

カタログ番号: B6592847
CAS番号: 25583-08-8
分子量: 268.23 g/mol
InChIキー: UGQMRVRMYYASKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Inosine is a naturally occurring purine nucleoside, consisting of hypoxanthine linked to a ribose sugar . It is a crucial intermediate in purine salvage and degradation pathways, ultimately metabolized to uric acid, which possesses antioxidant properties . This high-purity compound is presented for research applications only and is not intended for diagnostic or therapeutic use. In preclinical research, Beta-Inosine is investigated for its significant neuroprotective potential. Studies suggest it may support nerve cell and brain health by promoting axonal rewiring and demonstrating protective effects in models of central nervous system injuries, such as stroke and spinal cord damage . Furthermore, its immunomodulatory activities are a key area of interest. By modulating cytokine production, Beta-Inosine is being explored in research related to autoimmune conditions and immune response regulation . Its role in metabolism is also fundamental, as it serves as a precursor in the biosynthesis of purine nucleotides, impacting cellular energy pools . Beyond its biological roles, Beta-Inosine is a valuable tool in biotechnology. Its unique structure allows it to base-pair with adenine, cytosine, and uracil, making it an ideal nucleoside for designing PCR primers that span single-nucleotide polymorphisms, thereby ensuring efficient annealing . Researchers can leverage Beta-Inosine for its diverse applications in neuroscience, immunology, and molecular biology.

特性

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-16-3, 25583-08-8, 58-63-9
Record name Ara-HX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name inosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

準備方法

Adenosine Deaminase (ADA)-Mediated Deamination

Adenosine deaminase catalyzes the irreversible deamination of adenosine to beta-Inosine, replacing the adenine amino group with a keto moiety. This reaction occurs in both intracellular and extracellular environments, with optimal activity at pH 7.0–7.5 and temperatures of 37°C. ADA’s substrate specificity ensures minimal byproducts, though the reaction equilibrium favors adenosine consumption only under low ammonia concentrations.

Key Parameters

  • Substrate : Adenosine (1–10 mM)

  • Enzyme Activity : 10–50 U/mg protein

  • Yield : >90% under controlled conditions

5'-Nucleotidase-Catalyzed Dephosphorylation

Beta-Inosine is produced via the dephosphorylation of inosine monophosphate (IMP) by 5'-nucleotidase. This enzyme, expressed in mammalian tissues and bacterial systems, operates optimally at pH 6.5–7.0 and requires Mg²⁺ or Mn²⁺ cofactors. The reaction is critical in purine salvage pathways, recycling IMP from RNA degradation.

Reaction Scheme

IMP5’-Nucleotidase, Mg2+Beta-Inosine+Pi\text{IMP} \xrightarrow{\text{5'-Nucleotidase, Mg}^{2+}} \text{Beta-Inosine} + P_i

Industrial applications are limited by IMP availability, though metabolic engineering of E. coli has enhanced IMP production.

Purine Nucleoside Phosphorylase (PNP) Pathway

PNP catalyzes the reversible phosphorolysis of beta-Inosine to hypoxanthine and ribose-1-phosphate. While thermodynamically unfavorable for synthesis, high substrate concentrations (hypoxanthine >5 mM) shift equilibrium toward nucleoside formation. This method is less efficient than ADA-mediated deamination, with yields rarely exceeding 60%.

Organic Synthesis Approaches

Chemical synthesis enables structural modifications and large-scale production, albeit with higher complexity and cost.

Silyl Protection and Etherification

A two-step protocol involves silyl protection of inosine’s hydroxyl groups followed by etherification. tert-Butyldimethylsilyl chloride (TBDMS-Cl) in dimethylformamide (DMF) selectively protects the 5'-OH group, achieving >85% conversion. Subsequent activation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and cesium carbonate facilitates alkylation or arylation at the O⁶ position.

Table 1: Reaction Conditions for Silyl Protection

ParameterValue
Reagent Ratio (TBDMS-Cl)4–8 equivalents
SolventAnhydrous DMF
Time16–24 hours
TemperatureRoom temperature
Yield75–90%

BOP Activation and Cs₂CO₃-Mediated Reactions

BOP activation enhances nucleophilicity at the O⁶ position, enabling coupling with alcohols or amines. In a representative procedure, silyl-protected inosine reacts with BOP (2 equivalents) and Cs₂CO₃ (2 equivalents) in tetrahydrofuran (THF), yielding 60–75% alkylated derivatives.

Critical Considerations

  • Side Reactions : Competing N⁷ alkylation (<10%).

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients.

Microbial Fermentation Techniques

Microbial systems offer sustainable production through engineered metabolic pathways.

Engineered Bacterial Strains

Bacillus subtilis and E. coli strains overexpressing ADA or IMP dehydrogenase achieve beta-Inosine titers of 20–50 g/L in optimized media. Fed-batch fermentation with glucose limitation reduces acetate accumulation, enhancing yield by 30%.

Table 2: Fermentation Parameters for B. subtilis

ParameterValue
Carbon SourceGlucose (60 g/L)
Induction Time12–18 hours post-inoculation
pH Control6.8–7.2 with NH₄OH
Oxygenation30% dissolved O₂
Final Titer48 g/L

Yeast-Based Production Systems

Saccharomyces cerevisiae engineered with heterologous ADA achieves extracellular beta-Inosine accumulation (8–12 g/L). However, product inhibition and inefficient export limit scalability compared to bacterial systems.

Comparative Analysis of Preparation Methods

Yield and Efficiency Metrics

Table 3: Method Comparison

MethodYield (%)ScalabilityCost ($/kg)
ADA Deamination90–95Moderate120–150
Organic Synthesis60–75Low300–500
Microbial Fermentation70–85High80–100

Industrial Scalability Considerations

Microbial fermentation dominates industrial production due to lower substrate costs and high volumetric productivity. Enzymatic methods are preferred for high-purity applications, while organic synthesis remains niche for modified nucleosides.

化学反応の分析

Types of Reactions: Beta-Inosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Neuroprotective Effects

Beta-Inosine has shown promise in treating neurodegenerative diseases such as Parkinson's disease (PD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS). Research indicates that beta-Inosine can modulate oxidative stress and inflammation, which are critical in neurodegeneration.

Case Studies:

  • Parkinson's Disease: In a clinical trial, beta-Inosine was administered to PD patients to increase serum urate levels, which may offer neuroprotective benefits. The study demonstrated that beta-Inosine could enhance dopaminergic cell survival by reducing oxidative stress .
  • Alzheimer's Disease: Preclinical studies suggest that beta-Inosine can improve cognitive function and reduce amyloid-beta toxicity in neuronal cultures .

Cardiovascular Applications

Beta-Inosine has been investigated for its cardioprotective properties, particularly in conditions like ischemia and heart failure. It is believed to enhance ATP production and improve myocardial recovery.

Data Table: Cardiovascular Studies on Beta-Inosine

Study FocusModelTreatmentFindings
Ischemic Heart InjuryAnimal ModelsBeta-InosineImproved ATP levels; reduced infarct size
Heart FailureHuman TrialsBeta-InosineEnhanced cardiac function post-myocardial infarction

Immunomodulatory Effects

Beta-Inosine plays a significant role in modulating immune responses. It has been shown to support T-cell metabolism and function, particularly in the context of cancer immunotherapy.

Case Studies:

  • Cancer Treatment: In preclinical models, beta-Inosine enhanced the efficacy of immune checkpoint inhibitors by providing an alternative energy source for T cells under glucose-deprived conditions . This metabolic support is crucial for T-cell proliferation and function in solid tumors.
  • Acute Respiratory Infections: Beta-Inosine has been used as part of the treatment regimen for viral infections, showing reductions in symptom duration and severity .

Metabolic Role

Beta-Inosine serves as an alternative substrate for various metabolic pathways. It can be metabolized into hypoxanthine and ribose-5-phosphate, providing essential components for nucleotide synthesis.

Research Insights:

  • Studies indicate that beta-Inosine can replace glucose as a carbon source for T cells, suggesting its potential utility in enhancing T-cell responses during metabolic stress .

Therapeutic Formulations

Beta-Inosine is often formulated with other compounds to enhance its therapeutic effects. For instance, Isoprinosine (inosine pranobex) combines beta-Inosine with an immunostimulant to treat viral infections and enhance immune responses.

Data Table: Therapeutic Formulations Involving Beta-Inosine

FormulationComponentsIndications
IsoprinosineBeta-Inosine + DimepranolViral infections; immunomodulation
Inosine PranobexBeta-Inosine + Acetamidobenzoic AcidRespiratory infections; neurological disorders

類似化合物との比較

Beta-Nicotinamide Mononucleotide (NMN)

Structural Similarities :

  • Both compounds contain a ribose moiety linked to a nitrogenous base (hypoxanthine in beta-Inosine vs. nicotinamide in NMN).
  • NMN includes a phosphate group, making it a nucleotide, whereas beta-Inosine lacks this group, classifying it as a nucleoside.

Functional Differences :

  • Beta-Inosine: Primarily involved in RNA editing and purine metabolism. It serves as a precursor for inosine monophosphate (IMP) in the purine salvage pathway .
  • NMN: A key intermediate in nicotinamide adenine dinucleotide (NAD+) biosynthesis.

Adenosine

Structural Similarities :

  • Both adenosine and beta-Inosine feature a ribose sugar linked to a purine base (adenine in adenosine vs. hypoxanthine in beta-Inosine).

Functional Differences :

  • Adenosine: Acts as a neurotransmitter and regulates cardiovascular function via adenosine receptors. It is also a component of ATP and cyclic AMP .
  • Beta-Inosine: Lacks the adenine base’s amine group, altering its receptor affinity. It is less potent in cardiovascular signaling but critical in translational fidelity through tRNA modification .

Data Table: Comparative Analysis

Property Beta-Inosine Beta-Nicotinamide Mononucleotide (NMN) Adenosine
Molecular Formula C10H12N4O5 C11H15N2O8P C10H13N5O4
Molar Mass (g/mol) 268.23 334.22 267.24
Melting Point ~220°C (dec.) 166°C (dec.) 235–238°C
Solubility Water-soluble Soluble in PBS (10 mg/mL) Water-soluble
Biological Role RNA modification, purine salvage NAD+ biosynthesis, anti-aging research Neurotransmission, ATP synthesis

Beta-Inosine in Therapeutics

  • Immunomodulation: Modulates adenosine deaminase activity, influencing immune responses in autoimmune disorders .

NMN in Metabolic Health

  • Preclinical studies demonstrate NMN’s ability to restore NAD+ levels in aged mice, improving insulin sensitivity and mitochondrial function .

Adenosine in Cardiology

  • Used clinically to treat supraventricular tachycardia due to its ability to slow cardiac conduction .

Methodological Considerations

  • Structural Analysis: Techniques like NMR and LC-MS (referenced in and ) are critical for differentiating beta-Inosine from its analogs .
  • Functional Studies : Enzyme kinetics and receptor binding assays (as outlined in and ) elucidate mechanistic differences .

生物活性

Beta-Inosine, a nucleoside derived from the metabolism of adenosine, has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of beta-Inosine, focusing on its metabolic roles, immunomodulatory effects, and implications in various pathological conditions.

Overview of Beta-Inosine

Beta-Inosine is a purine nucleoside that plays a crucial role in cellular metabolism and signaling. It is formed through the dephosphorylation of inosine monophosphate (IMP) and is involved in several biochemical pathways, including purine metabolism, RNA editing, and cellular signaling. Its significance extends beyond mere metabolic functions; beta-Inosine acts as a bioactive compound influencing various physiological processes.

Metabolic Role

Recent studies have demonstrated that beta-Inosine serves as an alternative energy source for immune cells, particularly T cells. In conditions where glucose is scarce, T cells can metabolize beta-Inosine to support their growth and function. This process involves the conversion of beta-Inosine into hypoxanthine and ribose-5-phosphate via purine nucleoside phosphorylase, which subsequently enters central metabolic pathways to generate ATP and biosynthetic precursors .

Table 1: Metabolic Pathways Involving Beta-Inosine

PathwayDescription
GlycolysisProvides ATP through the breakdown of glucose; beta-Inosine can substitute glucose in T cells.
Pentose Phosphate Pathway (PPP)Generates ribose-5-phosphate for nucleotide synthesis; beta-Inosine contributes to this pathway.
Krebs CycleInvolves the oxidation of acetyl-CoA to produce ATP; metabolites from beta-Inosine can feed into this cycle.

Immunomodulatory Effects

Beta-Inosine has been shown to enhance T-cell-mediated immune responses, particularly in cancer therapy contexts. Supplementation with beta-Inosine has been associated with improved anti-tumor efficacy when combined with checkpoint inhibitors or adoptive T-cell therapies in murine models . The compound's ability to alleviate tumor-imposed metabolic restrictions on T cells underscores its potential as an adjunct therapy in oncology.

Case Study: Inosine in Cancer Therapy

In a study involving melanoma-bearing mice, beta-Inosine supplementation significantly improved the efficacy of immunotherapy by supporting the proliferation and function of effector T cells. This study highlights the compound's role in enhancing immune responses against tumors .

Neuroprotective Properties

Animal studies suggest that beta-Inosine may have neuroprotective effects. It has been implicated in promoting neuronal survival under stress conditions, potentially making it a candidate for treating neurodegenerative diseases . Its ability to modulate inflammatory responses may also contribute to its protective effects on neuronal tissues.

Implications in Diabetes

Recent research indicates that beta-Inosine can counteract the apoptotic effects induced by high glucose levels in insulin-producing beta-cells. By competing with adenosine for uptake, beta-Inosine helps preserve cell viability under metabolic stress conditions associated with diabetes . This suggests a potential therapeutic role for beta-Inosine in managing diabetes-related complications.

Table 2: Biological Activities of Beta-Inosine

ConditionEffectReference
CancerEnhances T-cell function; improves immunotherapy efficacy
Neurodegenerative DiseasesPromotes neuronal survival; reduces inflammation
DiabetesProtects insulin-producing cells from apoptosis under high glucose stress
Inflammatory DiseasesModulates inflammatory responses; may alleviate symptoms

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing beta-Inosine in laboratory settings?

  • Methodological Answer : Beta-Inosine synthesis typically involves enzymatic or chemical modification of inosine. For enzymatic synthesis, protocols may use purine nucleoside phosphorylase (PNP) with specific substrates under controlled pH and temperature (e.g., phosphate buffer at pH 7.4, 37°C). Chemical synthesis often employs protecting-group strategies to selectively modify the ribose or base moieties. Characterization requires NMR (¹H/¹³C), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular confirmation. Experimental details must align with reproducibility standards, including full reagent specifications and reaction conditions .

Q. How can researchers detect and quantify beta-Inosine in complex biological matrices (e.g., cell lysates or serum)?

  • Methodological Answer : Detection methods include reversed-phase HPLC coupled with UV detection (254 nm) or LC-MS/MS for higher sensitivity. Sample preparation involves deproteinization (e.g., acetonitrile precipitation) and solid-phase extraction (SPE) to reduce matrix interference. Calibration curves using synthetic beta-Inosine standards are critical for quantification. Researchers should validate assays for limits of detection (LOD < 0.1 µM) and recovery rates (>80%). Cross-validation with enzymatic assays (e.g., xanthine oxidase activity) can confirm specificity .

Advanced Research Questions

Q. How can conflicting data on beta-Inosine’s role in nucleotide salvage pathways be systematically resolved?

  • Methodological Answer : Contradictory findings (e.g., beta-Inosine as a substrate vs. inhibitor of adenosine deaminase) require meta-analysis of kinetic parameters (Km, Vmax) across studies. Researchers should compare experimental conditions (pH, cofactors, enzyme isoforms) and employ isothermal titration calorimetry (ITC) to assess binding affinities under standardized buffers. Systematic reviews should evaluate species-specific enzyme variations and contextualize results using frameworks like PICO (Population: enzyme systems; Intervention: beta-Inosine; Comparison: canonical substrates; Outcome: catalytic efficiency) .

Q. What methodologies are effective in elucidating beta-Inosine’s interactions with RNA modification machinery (e.g., ADAR enzymes)?

  • Methodological Answer : Mechanistic studies require in vitro reconstitution assays with purified ADAR proteins and synthetic RNA oligonucleotides containing beta-Inosine. Techniques like gel-shift assays (EMSA) and surface plasmon resonance (SPR) can quantify binding kinetics. For in vivo validation, CRISPR-Cas9 knockout cell lines paired with RNA-seq or nanopore direct RNA sequencing can identify editing patterns. Researchers must control for off-target effects using negative controls (e.g., catalytically dead ADAR mutants) .

Q. How can beta-Inosine’s stability under physiological conditions be modeled to inform experimental design?

  • Methodological Answer : Computational approaches (e.g., molecular dynamics simulations) can predict beta-Inosine’s half-life in varying pH and temperature conditions. Experimental validation involves incubating the compound in simulated bodily fluids (e.g., PBS at 37°C) and quantifying degradation via time-course HPLC. Researchers should report degradation products (e.g., hypoxanthine) and correlate findings with in silico models. Stability data must inform cell culture or animal study dosing regimens to avoid confounding results .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in beta-Inosine toxicity studies?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic curves) are used to calculate EC50 values. Researchers should account for heteroscedasticity using weighted least squares and validate assumptions (normality, independence) via residual plots. For high-throughput data, machine learning pipelines (e.g., random forest classifiers) can identify toxicity thresholds. All analyses must adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like Zenodo .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of beta-Inosine in immunomodulation studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or microenvironmental differences (e.g., immune cell heterogeneity). Researchers should perform comparative metabolomics (LC-MS) to track beta-Inosine levels in plasma vs. tissue compartments. Ex vivo assays (e.g., splenocyte cultures from treated animals) can isolate compound effects from systemic variables. Multi-omics integration (transcriptomics + metabolomics) may reveal compensatory pathways masking in vitro outcomes .

Experimental Design Considerations

Q. What controls are essential when investigating beta-Inosine’s impact on epigenetic regulation?

  • Methodological Answer : Controls include:

  • Negative : Untreated cells or vehicle-only exposure.
  • Positive : Cells treated with known epigenetic modifiers (e.g., 5-azacytidine).
  • Technical : Spike-in controls (e.g., synthetic beta-Inosine-d3) for LC-MS quantification.
  • Biological : Isogenic cell lines with/without beta-Inosine biosynthesis genes (e.g., PNP knockouts).
    Researchers should predefine exclusion criteria for batch effects and use block randomization in animal studies .

Q. How can researchers ensure ethical rigor in studies involving beta-Inosine administration to animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Protocols must specify humane endpoints (e.g., tumor size limits), analgesia regimens, and justification for sample sizes (power analysis). Institutional Animal Care and Use Committee (IACUC) approvals are mandatory. For longitudinal studies, staggered dosing and blinded outcome assessments reduce bias .

Tables for Key Methodological Comparisons

Technique Application Key Parameters Evidence ID
LC-MS/MSQuantification in serumLOD: 0.01 nM; Linear range: 0.1–100 µM
ITCBinding affinity with enzymesΔG, ΔH, Kd calculations
CRISPR-Cas9 editingFunctional validation in cell modelsOff-target screening (e.g., GUIDE-seq)
Molecular dynamics simulationStability predictionForce fields (e.g., AMBER), solvation models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Inosine
Reactant of Route 2
Reactant of Route 2
beta-Inosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。